molecular formula C18H29N3O2 B13180520 tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13180520
M. Wt: 319.4 g/mol
InChI Key: JEQMUDVRWVWCKB-UHFFFAOYSA-N
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Description

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate: is a complex organic compound with a molecular formula of C18H29N3O2 and a molecular weight of 319.44 g/mol This compound is notable for its unique spirocyclic structure, which includes a pyrrole ring and a diazaspiro octane framework

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-(1-propan-2-ylpyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-13(2)20-8-6-14(10-20)15-18(11-19-15)7-9-21(12-18)16(22)23-17(3,4)5/h6,8,10,13,15,19H,7,9,11-12H2,1-5H3

InChI Key

JEQMUDVRWVWCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Spirocyclic Framework Construction: The spirocyclic framework is constructed by reacting the pyrrole derivative with a suitable diazaspiro compound under controlled conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.

Chemical Reactions Analysis

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as :

    tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.

    tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: This compound features a ketone group in the spirocyclic framework.

    tert-Butyl 1-(propan-2-yl)-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms.

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activities.

Biological Activity

tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with a molecular formula of C18H29N3OC_{18}H_{29}N_{3}O and a molecular weight of approximately 333.5 g/mol, features a tert-butyl ester group and a pyrrole ring, which are significant for its reactivity and interactions with biological targets .

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various solvents and reagents under controlled conditions. The presence of the diazaspiro framework enhances its potential for diverse biological interactions . The following table summarizes key structural features:

Feature Description
Molecular Formula C18H29N3OC_{18}H_{29}N_{3}O
Molecular Weight 333.5 g/mol
Functional Groups Tert-butyl ester, pyrrole ring
Core Structure Spirocyclic with diazaspiro framework

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, studies have shown it to possess activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL . This suggests potential as an antitubercular agent.

Anticancer Potential

The unique structure allows for interactions with specific enzymes and receptors implicated in cancer pathways. Initial findings suggest that the compound may modulate signaling pathways associated with tumor progression . Ongoing research is focused on elucidating these mechanisms to explore therapeutic applications in oncology.

The mechanism of action appears to involve the inhibition of key enzymes and receptors within biological pathways. For instance, compounds derived from the diazaspiro framework have been linked to modulation of MAPK and PI3K signaling pathways . This modulation can lead to altered cellular responses that may be beneficial in treating various diseases.

Case Studies

Several case studies have explored the biological activity of related compounds within the diazaspiro family:

  • Antitubercular Activity Study : A study involving twelve derivatives of the diazaspiro framework demonstrated varying degrees of activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications on biological efficacy .
  • Cancer Research : Investigations into compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through targeted enzyme inhibition .

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